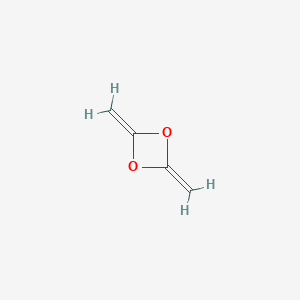![molecular formula C16H18ClNO3 B14477178 2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine CAS No. 66533-24-2](/img/structure/B14477178.png)
2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine is an organic compound that features a pyridine ring substituted with a chloromethyl group and a trimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with 4-methylpyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group .
Applications De Recherche Scientifique
2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to and inhibiting enzymes or receptors involved in disease pathways. The trimethoxyphenyl group is known to enhance binding affinity and specificity, while the pyridine ring can interact with aromatic residues in the target protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxybenzyl Chloride: Shares the trimethoxyphenyl group but lacks the pyridine ring.
4-Methylpyridine: Contains the pyridine ring but lacks the chloromethyl and trimethoxyphenyl groups.
2-Chloromethyl-4-methylpyridine: Similar structure but without the trimethoxyphenyl group.
Uniqueness
2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine is unique due to the combination of the trimethoxyphenyl group and the pyridine ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
66533-24-2 |
|---|---|
Formule moléculaire |
C16H18ClNO3 |
Poids moléculaire |
307.77 g/mol |
Nom IUPAC |
2-[chloro-(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine |
InChI |
InChI=1S/C16H18ClNO3/c1-10-5-6-18-12(7-10)15(17)11-8-13(19-2)16(21-4)14(9-11)20-3/h5-9,15H,1-4H3 |
Clé InChI |
QYOZKEVVDLWVNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)C(C2=CC(=C(C(=C2)OC)OC)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


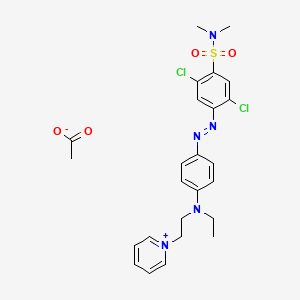
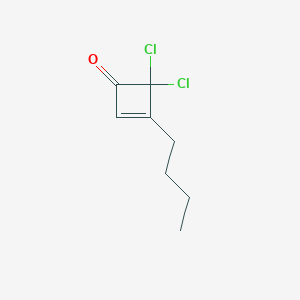
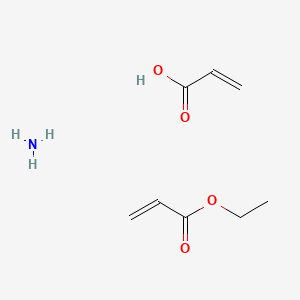
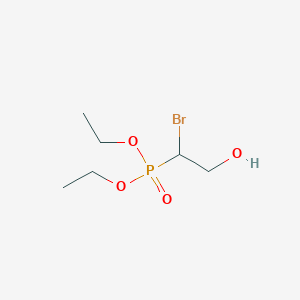
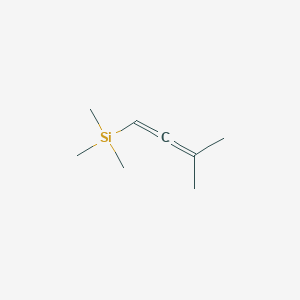

![1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol](/img/structure/B14477143.png)
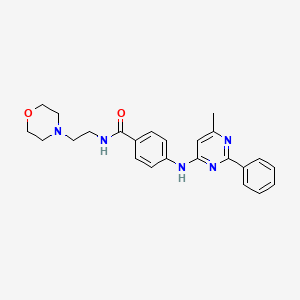
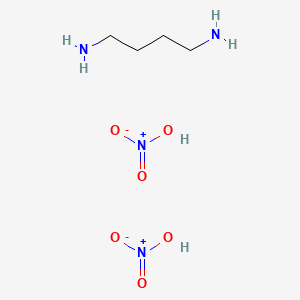
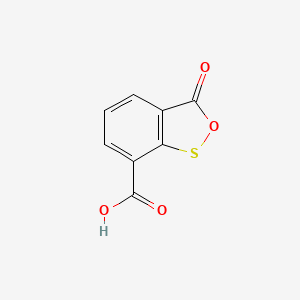
![9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B14477156.png)
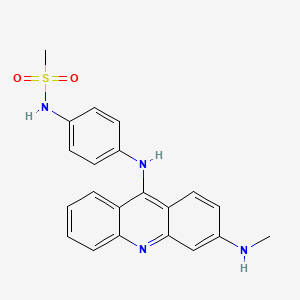
![2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile](/img/structure/B14477179.png)
